![molecular formula C10H12N2O2 B2966054 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199061-70-4](/img/structure/B2966054.png)
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-methylpyridin-2-yloxy group
科学的研究の応用
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:
将来の方向性
The future directions for “3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one” could involve further exploration of its biological activities and potential applications in drug discovery. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
作用機序
Target of Action
The primary target of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is the nitric oxide synthase (NOS) enzyme, specifically the neuronal NOS (nNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a molecule implicated in various physiological processes including vascular smooth muscle relaxation .
Mode of Action
This compound interacts with its targets by binding to the active site of the NOS enzymes. The compound’s pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to the production of nitric oxide (NO), which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .
Biochemical Pathways
The action of this compound primarily affects the nitric oxide (NO) synthesis pathway. By interacting with the NOS enzymes, it influences the production of NO, a key player in the regulation of vascular tone and blood flow . The downstream effects of this interaction include the relaxation of vascular smooth muscle, which is a critical process in the regulation of blood pressure .
Result of Action
The primary molecular effect of this compound’s action is the production of nitric oxide (NO) via the NOS enzymes . On a cellular level, this leads to the relaxation of vascular smooth muscle cells, a process that is crucial for the regulation of blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFurthermore, the compound’s interaction with its target enzymes (nNOS and eNOS) can also be influenced by the cellular environment and the presence of cofactors or other regulatory molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 4-methylpyridin-2-ol with a suitable pyrrolidin-2-one derivative. One common method involves the use of a base to deprotonate the hydroxyl group of 4-methylpyridin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidin-2-one ring or the pyridin-2-yloxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the pyridin-2-yloxy position .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidin-2-one derivatives and pyridin-2-yloxy-substituted molecules. Examples include:
- Pyrrolidin-2-one
- 4-Methylpyridin-2-ol
- Pyrrolidin-2,5-dione
Uniqueness
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the 4-methylpyridin-2-yloxy group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the pyridin-2-yloxy group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
3-(4-methylpyridin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-4-11-9(6-7)14-8-3-5-12-10(8)13/h2,4,6,8H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDLGKDPQBUXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2965974.png)
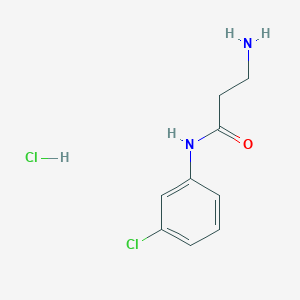
![5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B2965977.png)
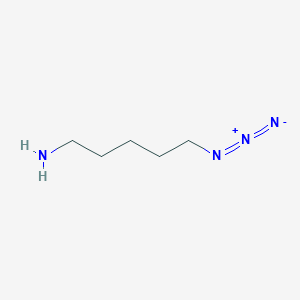
![ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2965981.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)
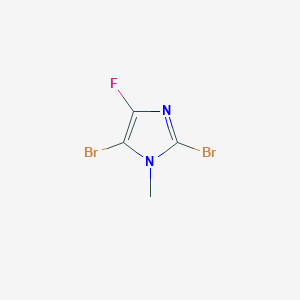
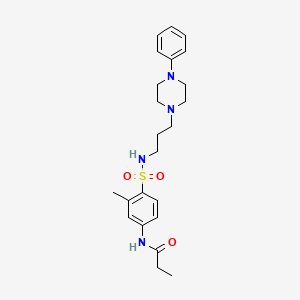
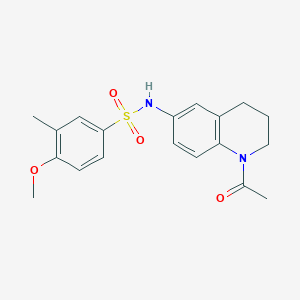
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)
